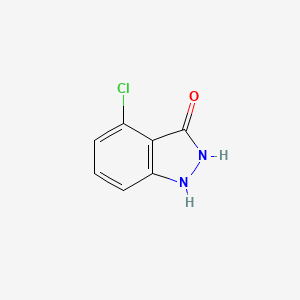

4-chloro-1,2-dihydro-3H-indazol-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRONPGJZULTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646619 | |

| Record name | 4-Chloro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787580-87-4 | |

| Record name | 4-Chloro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-chloro-1,2-dihydro-3H-indazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-1,2-dihydro-3H-indazol-3-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core indazolone scaffold is a privileged structure found in numerous biologically active molecules. The presence of a chlorine atom at the 4-position can modulate the compound's physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and essential characterization data.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most logically approached through the formation of the pyrazole ring fused to the chlorinated benzene ring. A retrosynthetic analysis points to 2-amino-3-chlorobenzoic acid (also known as 3-chloroanthranilic acid) as an ideal and commercially available starting material. The key transformation involves the diazotization of the primary aromatic amine, followed by an intramolecular cyclization to furnish the desired indazolone ring system.

Caption: Retrosynthetic analysis of this compound.

This strategy is advantageous due to the ready availability of the starting material and the well-understood nature of diazotization reactions. The challenge lies in controlling the reaction conditions to favor the desired intramolecular cyclization over competing side reactions.

Synthesis Pathway

The synthesis of this compound from 2-amino-3-chlorobenzoic acid is a two-step process, although it is often performed as a one-pot procedure. The overall transformation involves the diazotization of the amino group followed by a reductive cyclization.

An In-depth Technical Guide to 4-chloro-1,2-dihydro-3H-indazol-3-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazolone Scaffold in Medicinal Chemistry

The indazolone core, a bicyclic heteroaromatic system, represents a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutic agents across a wide spectrum of diseases. Derivatives of indazolone have demonstrated significant biological activities, including antiviral, antibacterial, antihyperglycemic, and potent antitumor properties.[1][2][3] The introduction of a chlorine atom onto this scaffold, as in 4-chloro-1,2-dihydro-3H-indazol-3-one, can profoundly influence the molecule's physicochemical properties and biological activity, making it a compound of significant interest for further investigation and drug development. This guide provides a comprehensive technical overview of this compound, covering its chemical properties, plausible synthetic routes, analytical characterization, and potential applications in drug discovery.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented, its properties can be inferred from closely related analogs and computational predictions. A key characteristic of this compound is the existence of keto-enol tautomerism, where it can exist in equilibrium with its 4-chloro-1H-indazol-3-ol form. This tautomerism is crucial as it influences the molecule's reactivity and its interactions with biological targets.

| Property | Value/Prediction | Source/Comment |

| Molecular Formula | C₇H₅ClN₂O | Calculated |

| Molecular Weight | 168.58 g/mol | Calculated |

| Melting Point | Estimated: 170-180 °C | Inferred from the melting point of 2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one (172–174 °C).[1] |

| Boiling Point | Not available | --- |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from the general solubility of indazolone derivatives. |

| pKa | Not available | --- |

| LogP | Predicted XlogP: 1.8 | PubChem CID: 24729196 |

Synthesis of this compound: A Plausible Synthetic Pathway

A potential precursor for this synthesis is 4-chloro-2-aminobenzoic acid or a related derivative. The synthesis of 4-amino-3-chlorobenzoic acid from methyl 4-amino-3-chlorobenzoate has been reported.[4] Similarly, methods for the synthesis of 4-chloro-3-nitrobenzoic acid are well-documented.[5][6][7]

One of the most versatile methods for the formation of the indazolone ring is the photochemical rearrangement of o-nitrobenzyl alcohols in the presence of an amine.[1][3] This suggests a synthetic strategy starting from a 2-nitro-chlorotoluene derivative, which can be oxidized to the corresponding benzoic acid and subsequently converted to the indazolone.

Below is a proposed synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Photochemical Synthesis of Indazolones

The following is a generalized protocol adapted from the synthesis of related indazolones, which can be optimized for the preparation of the 4-chloro derivative.[1]

Materials:

-

Substituted o-nitrobenzyl alcohol (e.g., 4-chloro-2-nitrobenzyl alcohol)

-

Primary amine (e.g., butylamine)

-

Phosphate-buffered saline (PBS)

-

Photoreactor equipped with UV lamps (e.g., 365 nm)

Procedure:

-

In a quartz reaction vessel, dissolve the o-nitrobenzyl alcohol (1 equivalent) in PBS.

-

Add the primary amine (2-5 equivalents) to the solution.

-

Irradiate the mixture in the photoreactor at a controlled temperature (e.g., 30 °C) for 24-48 hours, or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired indazolone.

Analytical Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring. The chemical shifts and coupling constants of these protons will be influenced by the positions of the chloro and indazolone functionalities. A broad singlet corresponding to the N-H proton of the indazolone ring is also anticipated.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the indazolone ring (typically in the range of 160-165 ppm) and the aromatic carbons. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift. For comparison, the carbonyl carbon of 2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one appears at 161.2 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1660-1700 cm⁻¹. A broad absorption corresponding to the N-H stretch of the amide group is also expected in the region of 3100-3300 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The mass spectrum will show the molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of the chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of the indazolone core and the chloro substituent. The indazolone ring can undergo N-alkylation and N-acylation at the nitrogen atoms. The aromatic ring is susceptible to electrophilic substitution, with the directing effects of the existing substituents influencing the position of incoming electrophiles. The chlorine atom can potentially be displaced via nucleophilic aromatic substitution under certain conditions, providing a handle for further functionalization.

Caption: Potential reactivity of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indazolone scaffold is a well-established pharmacophore with a broad range of biological activities. The introduction of a chlorine atom can enhance these activities or introduce new ones by modifying the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

Derivatives of indazoles have been investigated for their potential as:

-

Anticancer Agents: Many indazole-containing compounds have shown potent anticancer activity, often by inhibiting protein kinases.[2]

-

Antiviral and Antibacterial Agents: The indazolone core has been incorporated into molecules with significant activity against various viruses and bacteria.[1]

-

Anti-inflammatory and Analgesic Agents: Certain indazole derivatives have demonstrated anti-inflammatory and pain-relieving properties.

-

Antileishmanial Agents: Notably, 3-chloro-6-nitro-1H-indazole derivatives have been identified as promising candidates for the treatment of leishmaniasis.[8]

The 4-chloro isomer of 1,2-dihydro-3H-indazol-3-one represents a valuable building block for the synthesis of new chemical entities with the potential for diverse therapeutic applications. Its unique substitution pattern may lead to novel structure-activity relationships and the discovery of next-generation drug candidates.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. While specific experimental data for this isomer is limited, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on the well-established chemistry of the indazolone scaffold. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Zhu, J. S., Kraemer, N., Li, C. J., Haddadin, M. J., & Kurth, M. J. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(24), 15493–15498. [Link]

- Supporting Information for a relevant article. (2007). Wiley-VCH.

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

- 5-chloro-2-phenyl-1,2-dihydro-3H-indazol-3-one. (2025).

- Efficient one-pot three-component synthesis of 2H-indazole [2,1-b] phthalazine-1,6,11(13H)-triones at room temperature. (2020).

- 4-Chloro-2-nitrobenzoic acid synthesis. (n.d.). ChemicalBook.

- Nath, R. K., Deb, R., Chakraborty, N., Mohiuddin, G., Rao, D. S. S., & Rao, N. V. S. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characterization.

- 1-Butyl-6-chloro-1,2-dihydro-3H-indazol-3-one. (n.d.). BLD Pharm.

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.

- How to Synthesize 4-Chloro-3-nitrobenzoic Acid? (n.d.). Guidechem.

- 6-chloro-1H-indazol-3-amine. (n.d.). ChemicalBook.

- Ahmedi, H., et al. (2024). Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities.

- Synthesis routes of 4-Amino-3-chlorobenzoic acid. (n.d.). Benchchem.

- 6-Chloro-1,2-diMethyl-1,2-dihydro-3H-indazol-3-one. (n.d.). ChemicalBook.

- Reactivity of 1,1-Disubstituted Indazol-3-ylio Oxides: Synthesis of some Substituted Indazolols and Indazolinones. (n.d.). ElectronicsAndBooks.

- Bouchet, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Molecular Structure, 1246, 131175.

- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.). MDPI.

- Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temper

- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed.

- A--Preparation of 4-chloro-3-nitrobenzoic acid. (n.d.). PrepChem.com.

- Khlebnicova, T. S., et al. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. Russian Journal of General Chemistry, 93(2), 206-216.

- How to synthesis 4-chloro-2-nitrobenzoic acid from benzene?

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. (2019). PubMed.

- Process for the preparation of 2-amino-3-chlorobenzoic acid. (1993).

- Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. (n.d.). MDPI.

- Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. (n.d.). Organic Chemistry Portal.

- Geometric isomerism in the series of fluoroalkyl-containing 1,2,3-trione 2-arylhydrazones. (2025).

- 5-Nitro-1,2-dihydro-3H-indazol-3-one: A Comprehensive Technical Guide for Researchers. (n.d.). Benchchem.

- Synthesis, Properties, and Reactions of 1H-Indazol-3-ols and 1,2-Dihydro-3H-indazol-3-ones. (n.d.). Scilit.

- 5-Nitro-1,2-dihydro-3H-indazol-3-one: A Technical Guide for Researchers. (n.d.). Benchchem.

Sources

- 1. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature [organic-chemistry.org]

- 4. Synthesis routes of 4-Amino-3-chlorobenzoic acid [benchchem.com]

- 5. 4-Chloro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-1,2-dihydro-3H-indazol-3-one (CAS No. 787580-87-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1,2-dihydro-3H-indazol-3-one, with the Chemical Abstracts Service (CAS) registry number 787580-87-4, is a halogenated heterocyclic compound belonging to the indazolone class. The indazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active molecules.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this specific chloro-substituted indazolone, offering valuable insights for professionals engaged in chemical synthesis and drug discovery.

The core structure, an indazolone, is a bicyclic system composed of a benzene ring fused to a pyrazole ring, featuring a carbonyl group. The presence of a chlorine atom at the 4-position of the benzene ring can significantly influence the molecule's physicochemical properties and biological activity, making it an intriguing candidate for further investigation and as a building block in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 787580-87-4 | [2] |

| Molecular Formula | C₇H₅ClN₂O | [2] |

| Molecular Weight | 168.58 g/mol | [2] |

| Appearance | Not explicitly stated, but related compounds are often off-white to yellow solids. | [3] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Synthesis and Purification

A plausible synthetic pathway for this compound could commence from 2-amino-6-chlorobenzoic acid. The following diagram illustrates a conceptual synthetic workflow.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A General Approach to Indazolone Synthesis via Intramolecular Cyclization

The following is a generalized protocol for the synthesis of an indazolone from an ortho-hydrazinobenzoic acid derivative, which could be adapted for the synthesis of the title compound.

Step 1: Diazotization of the Starting Anthranilic Acid Derivative

-

Dissolve the starting substituted anthranilic acid (e.g., 2-amino-6-chlorobenzoic acid) in aqueous hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

Step 2: Reduction of the Diazonium Salt

-

Prepare a solution of a suitable reducing agent, such as tin(II) chloride, in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature controlled.

-

Allow the reaction to proceed until the reduction to the corresponding hydrazine is complete.

-

Isolate the resulting hydrazinobenzoic acid hydrochloride by filtration.

Step 3: Intramolecular Cyclization to the Indazolone

-

Heat the isolated hydrazinobenzoic acid hydrochloride in a suitable solvent, which can be aqueous or an organic solvent, sometimes with the addition of a catalytic amount of acid or base.

-

The intramolecular cyclization will proceed to form the indazolone ring system.

-

Upon cooling, the product may precipitate and can be collected by filtration.

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene, to yield the final product of high purity.

Applications in Research and Drug Development

Indazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The specific applications of this compound are not extensively documented in publicly available literature, suggesting it is a relatively novel or underexplored compound. However, based on the activities of structurally related indazoles, it holds potential as:

-

A scaffold for kinase inhibitors: Many indazole-containing compounds are known to be potent inhibitors of various protein kinases, which are crucial targets in oncology.[1]

-

A building block for novel therapeutics: This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. The chlorine substituent provides a handle for further chemical modifications through cross-coupling reactions.

-

A tool for chemical biology: As a small molecule, it could be used in screening assays to identify new biological targets and pathways.

A recent study highlighted the antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives, suggesting that halogenated indazoles could be promising leads for the development of new antiparasitic agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 787580-87-4) is not widely available. However, based on the data for structurally similar compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2]

It is imperative to conduct a thorough risk assessment before handling this compound and to consult any available supplier-specific safety information.

Conclusion

This compound is a chemical entity with significant potential for application in medicinal chemistry and drug discovery. While specific biological data for this compound is limited, its structural similarity to other biologically active indazolones suggests it is a valuable candidate for further investigation. The synthetic routes to the indazolone core are well-established, providing a solid foundation for its preparation and subsequent derivatization. As research into novel therapeutics continues, this compound may emerge as a key building block in the development of next-generation medicines.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. National Institutes of Health. Available at: [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. Available at: [Link]

-

Indazolone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 787580-87-4|4-Chloro-1H-indazol-3(2H)-one|BLD Pharm [bldpharm.com]

- 3. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Mechanistic Veil of 4-chloro-1,2-dihydro-3H-indazol-3-one

A thorough investigation into the public scientific and patent literature reveals a significant knowledge gap regarding the specific mechanism of action for the compound 4-chloro-1,2-dihydro-3H-indazol-3-one. At present, there is no publicly available data identifying a definitive biological target or detailing the molecular pathways through which this specific molecule exerts its effects.

While the broader chemical class of 1,2-dihydro-3H-indazol-3-ones, to which this compound belongs, has been associated with a range of biological activities—including antiviral, antibacterial, and antihyperglycemic properties—these findings are general to the scaffold and do not provide specific insights into the 4-chloro substituted variant. The addition of a chlorine atom at the 4-position of the indazolone core creates a unique chemical entity whose interactions with biological systems have not been explicitly characterized in published research.

Our comprehensive search strategy, encompassing scientific databases, chemical repositories, and patent archives, yielded no specific screening results, target identification studies, or mechanistic investigations for "this compound." This indicates that the compound may be a novel chemical entity, a synthetic intermediate, or a compound that has been synthesized but not yet subjected to extensive biological characterization.

The Challenge of Mechanistic Elucidation for Novel Compounds

The process of determining a compound's mechanism of action is a cornerstone of drug discovery and chemical biology. It typically involves a multi-pronged approach that begins with identifying a biological effect and progressively narrows down to the specific molecular interactions responsible.

A Generalized Workflow for Target Identification and Mechanism of Action Studies is depicted below.

Figure 1. A generalized workflow for determining the mechanism of action of a novel compound.

Without the initial data from screening and target identification (Phase 1 and 2), it is not possible to construct an evidence-based guide on the core mechanism of action. Any attempt to do so would be speculative and would not meet the standards of scientific integrity required for the intended audience of researchers and drug development professionals.

Future Directions

To build a comprehensive understanding of this compound, the following experimental avenues would need to be explored:

-

Phenotypic Screening: Testing the compound across a diverse range of cell lines and disease models to identify a consistent and potent biological effect.

-

Target-Based Screening: Screening the compound against panels of known biological targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes.

-

Affinity-Based Target Identification: Immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates, which can then be identified using mass spectrometry.

-

Computational Modeling: Using the structure of the compound to perform in silico docking studies against libraries of protein structures to predict potential binding targets.

Until such studies are conducted and the results are made publicly available, the mechanism of action of this compound will remain an open question. We encourage researchers with access to this compound to undertake these foundational studies to illuminate its biological function and potential therapeutic applications.

References

-

Zhu, J. S., Kraemer, N., Li, C. J., Haddadin, M. J., & Kurth, M. J. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(24), 15493–15498. [Link]

-

Organic Chemistry Portal. (n.d.). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. Retrieved from [Link]

The Rising Therapeutic Potential of 4-Chloro-1,2-dihydro-3H-indazol-3-one Derivatives: A Technical Guide

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its varied derivatives, the 1,2-dihydro-3H-indazol-3-one core, particularly with a chloro-substitution at the 4-position, is emerging as a pharmacophore of significant interest. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-chloro-1,2-dihydro-3H-indazol-3-one derivatives. We will delve into their anticancer and anti-inflammatory properties, underpinned by mechanistic insights into their interactions with key biological targets such as protein kinases and cyclooxygenase enzymes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their therapeutic discovery programs.

Introduction: The Indazolone Scaffold and the Significance of Chloro-Substitution

Indazole derivatives are recognized for their wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1] The 1,2-dihydro-3H-indazol-3-one (indazolone) moiety, a structural isomer of the more common 1H-indazole, offers a unique three-dimensional structure that can be exploited for targeted drug design.

The introduction of a chlorine atom at the 4-position of the indazolone ring is a strategic chemical modification. Halogen substitutions are known to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These alterations can profoundly influence the compound's pharmacokinetic profile and its binding affinity to biological targets. This guide will specifically focus on the implications of this 4-chloro substitution on the biological activity of indazolone derivatives.

Synthetic Strategies for this compound Derivatives

The synthesis of the 1,2-dihydro-3H-indazol-3-one core can be achieved through various synthetic routes. A notable method for the preparation of chloro-substituted derivatives involves a photochemical approach.

Photochemical Synthesis of a 5-Chloro-Indazolone Derivative

A mild and efficient method for constructing the 1,2-dihydro-3H-indazol-3-one ring system involves the in-situ generation of a reactive o-nitrosobenzaldehyde intermediate from an o-nitrobenzyl alcohol precursor under photochemical conditions.[2] This approach has been successfully applied to the synthesis of 2-butyl-5-chloro-1,2-dihydro-3H-indazol-3-one.[2]

Experimental Protocol: Photochemical Synthesis of 2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one [2]

-

Reaction Setup: In a suitable reaction vessel, combine (5-chloro-2-nitrophenyl)methanol (1 equivalent) and n-butylamine (5 equivalents) in a phosphate-buffered saline (PBS) solution.

-

Photochemical Reaction: Irradiate the reaction mixture with UV light (e.g., using a commercially available photoreactor with broad emission above 365 nm) at room temperature for 24 hours.

-

Work-up and Purification: Upon completion of the reaction (monitored by an appropriate technique such as TLC or LC-MS), the product is isolated and purified using standard chromatographic techniques to yield the desired 2-butyl-5-chloro-1,2-dihydro-3H-indazol-3-one.

Caption: Photochemical synthesis workflow for a chloro-substituted indazolone.

Anticancer Activity of Indazolone Derivatives

The indazole nucleus is a prominent feature in several FDA-approved anticancer drugs, highlighting its importance as a privileged scaffold in oncology research.[1] Derivatives of the indazolone core have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

3.1.1. VEGFR2 Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3] Several indazole-based compounds have been identified as potent VEGFR2 inhibitors.[4] By blocking the ATP-binding site of VEGFR2, these inhibitors prevent its autophosphorylation and the subsequent downstream signaling cascades that promote endothelial cell proliferation and migration.

Caption: Inhibition of the VEGFR2 signaling pathway by indazolone derivatives.

In Vitro Evaluation of Anticancer Activity

The cytotoxic effects of novel compounds are typically assessed using in vitro cell-based assays. The MTT assay is a widely used colorimetric method to determine cell viability and proliferation.

Experimental Protocol: MTT Assay for Anticancer Activity [5]

-

Cell Seeding: Plate cancer cells (e.g., breast cancer cell lines like MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle-treated and untreated cells).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Representative Indazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6o (an indazole-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | [6] |

| Indolyl-Hydrazone with Indazole Moiety | MCF-7 (Breast Cancer) | 2.73 | [4] |

| Hypothetical 4-Chloro-Indazolone | MCF-7 (Breast Cancer) | Data Needed |

Note: Specific IC50 values for this compound derivatives against various cancer cell lines are a key area for future research.

Anti-inflammatory Activity of Indazolone Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Indazole and indazolone derivatives have demonstrated potent anti-inflammatory properties.[7]

Mechanism of Action: COX Inhibition

A key mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[8] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[8][9] Indazole derivatives have been shown to inhibit COX enzymes, thereby reducing prostaglandin synthesis and mitigating the inflammatory response.[7]

Caption: Inhibition of COX enzymes by indazolone derivatives.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [10][11]

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a sufficient period before the experiment.

-

Compound Administration: Administer the test compound (this compound derivative) or a reference drug (e.g., indomethacin) intraperitoneally or orally at a predetermined dose. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 30 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for this compound derivatives is yet to be fully elucidated, general trends from the broader indazole class can provide valuable guidance for future drug design:

-

Substitution on the Indazole Ring: The position and nature of substituents on the indazole ring significantly impact biological activity. For instance, in a series of indazole arylsulfonamides, methoxy or hydroxyl groups at the C4 position were found to be potent.[5]

-

N-Substitution: Modifications at the N1 and N2 positions of the indazole ring are crucial for modulating activity and pharmacokinetic properties. The choice of substituent can influence the molecule's interaction with the target protein and its overall drug-like properties.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and anti-inflammatory agents. Their activity is likely mediated through the inhibition of key biological targets such as protein kinases and cyclooxygenase enzymes.

Future research should focus on:

-

Synthesis of a diverse library of this compound derivatives with various substitutions at the N1 and N2 positions.

-

Comprehensive in vitro and in vivo evaluation of these derivatives against a panel of cancer cell lines and in relevant models of inflammation.

-

Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

Thorough structure-activity relationship studies to guide the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

The exploration of this chemical space holds considerable promise for the discovery of next-generation therapeutics for the treatment of cancer and inflammatory diseases.

References

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

- Tse E, Butner L, Huang Y, Hall IH. The anti-inflammatory activity of N-substituted indazolones in mice. Arch Pharm (Weinheim). 1996 Jan;329(1):35-40.

- Calixto JB, Campos MM, Otuki MF, Santos AR. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Eur J Pharmacol. 2003 Nov 19;481(1):111-9.

- Norman MH, Hsieh F, Liu R, et al. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. J Med Chem. 2013;56(20):7931-7946.

-

Bio-protocol. Carrageenan-Induced Paw Edema. Available from: [Link]

-

JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available from: [Link]

-

PubMed. Rat paw oedema modeling and NSAIDs: Timing of effects. Available from: [Link]

-

Horton T. MTT Cell Assay Protocol. Available from: [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

Molecules. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

-

ResearchGate. Antiproliferative activity against human breast adinocarcinoma cell line (breast cancer). Available from: [Link]

-

BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. Available from: [Link]

-

MDPI. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Available from: [Link]

-

ResearchGate. Reported antioxidants and anticancer agents containing indazole (blue) and hydrazone (red) motif. Available from: [Link]

-

BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]

-

One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Available from: [Link]

-

Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231. Available from: [Link]

-

Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. Available from: [Link]

-

Mechanism of action of anti-inflammatory drugs. Available from: [Link]

-

Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore. Available from: [Link]

-

Inhibition of Cyclooxygenase (COX) Enzymes in Inflammatory Diseases. Available from: [Link]

-

COX Inhibitors. Available from: [Link]

-

Indazolone synthesis. Available from: [Link]

-

Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Available from: [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. urc.ucdavis.edu [urc.ucdavis.edu]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-chloro-1,2-dihydro-3H-indazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole and indazolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics.[1][2] This technical guide provides a comprehensive analysis of the potential therapeutic targets of a specific, yet under-explored derivative, 4-chloro-1,2-dihydro-3H-indazol-3-one. Drawing upon the extensive body of research on related analogs, we elucidate a rational, evidence-based framework for identifying and validating its most promising therapeutic applications. This document will delve into the key signaling pathways implicated in oncology, inflammation, and neurodegenerative diseases where indazolone derivatives have shown significant activity. Furthermore, we will provide detailed, field-proven experimental protocols for target identification and validation, offering a practical roadmap for researchers seeking to unlock the therapeutic potential of this compound.

Introduction: The Indazolone Core - A Scaffold of Therapeutic Promise

Indazole derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their wide spectrum of pharmacological activities.[1][3] These activities span anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, among others.[4][5] Several indazole-based drugs are already in clinical use, including the anti-inflammatory agent benzydamine and the anticancer drugs pazopanib and niraparib, underscoring the therapeutic value of this molecular framework.[1][2]

The 1,2-dihydro-3H-indazol-3-one (indazolone) core, a key variant of the indazole scaffold, has been specifically identified in compounds with potent anti-inflammatory and analgesic properties.[6] The introduction of a chloro-substituent at the 4-position of the indazolone ring in this compound is anticipated to modulate its electronic properties and steric hindrance, thereby influencing its binding affinity and selectivity for various biological targets. This guide will explore the most probable therapeutic targets for this specific molecule based on the established pharmacology of the broader indazolone and indazole class.

Potential Therapeutic Arenas and Key Molecular Targets

Based on extensive literature reviews, the most promising therapeutic applications for this compound are likely to be in oncology, inflammation, and neurodegenerative diseases.

Oncology

The indazole scaffold is a well-established pharmacophore in oncology.[2] Numerous derivatives have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[7]

Potential Targets:

-

Protein Kinases: A primary mechanism of action for many indazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][8] Key kinase targets include:

-

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR2, a key mediator of angiogenesis, is a validated anti-cancer strategy. The anticancer drug Axitinib, an indazole derivative, is a potent VEGFR inhibitor.

-

EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers, and its inhibition can block tumor growth.[1]

-

Haspin and Clk4: These are understudied protein kinases that represent potential novel targets for anticancer drug development.[8]

-

PDK1 (Phosphoinositide-dependent kinase-1): A central kinase in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[1]

-

-

Prostanoid EP4 Receptor: The prostaglandin E2 (PGE2)/EP4 receptor signaling pathway is implicated in creating an immunosuppressive tumor microenvironment in colorectal cancer.[9][10] Antagonism of the EP4 receptor can enhance anti-tumor immunity, making it an attractive target for immunotherapy.[9][10]

-

Apoptosis Pathway Modulators: Some indazole derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins such as Bax, Bcl-2, and cleaved caspase-3.[7]

Experimental Workflow for Target Validation in Oncology:

Caption: Workflow for validating anti-inflammatory targets of this compound.

Neurodegenerative Diseases

The neuroprotective potential of indazole derivatives is an expanding area of research. [5]Their ability to modulate key pathways involved in neuronal survival and function makes them attractive candidates for the treatment of diseases like Alzheimer's and Parkinson's. [11] Potential Targets:

-

Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that degrade neurotransmitters. Their inhibition can increase neurotransmitter levels and is a therapeutic strategy for Parkinson's disease and depression. [5][12]* Kinases Implicated in Neurodegeneration:

-

GSK3 (Glycogen Synthase Kinase 3): This kinase is involved in tau hyperphosphorylation, a hallmark of Alzheimer's disease. [5] * LRRK2 (Leucine-Rich Repeat Kinase 2): Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. [5][12]* MAPK/NF-κB Signaling Pathway: Chronic neuroinflammation, often driven by pathways like MAPK/NF-κB, is a significant contributor to the pathology of neurodegenerative diseases. [13]* Oxidative Stress Pathways: Oxidative stress is a major factor in neuronal cell death in neurodegenerative disorders. [14]Compounds that can mitigate oxidative stress may have therapeutic benefits.

-

Experimental Workflow for Target Validation in Neurodegenerative Diseases:

Caption: Workflow for validating neuroprotective targets of this compound.

Detailed Experimental Protocols

Kinase Inhibition Assay (Example: VEGFR2)

-

Reagents and Materials: Recombinant human VEGFR2, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), this compound, kinase buffer, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound, VEGFR2 enzyme, and substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

-

Determine the IC50 for TNF-α inhibition.

-

MAO-B Inhibition Assay

-

Reagents and Materials: Recombinant human MAO-B, kynuramine (substrate), this compound, phosphate buffer.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate the test compound with MAO-B enzyme in phosphate buffer at 37°C for 15 minutes.

-

Add kynuramine to start the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding NaOH.

-

Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

Calculate the IC50 value.

-

Quantitative Data Summary

While specific data for this compound is not yet available, the following table presents representative IC50 values for related indazole derivatives against various targets, illustrating the potential potency of this class of compounds.

| Compound Class | Target | Representative IC50 | Therapeutic Area | Reference |

| Indazole Derivatives | PDK1 | 80-90 nM | Oncology | [1] |

| 2H-Indazole-3-carboxamide | EP4 Receptor | Single-digit nM | Oncology | [9][10] |

| 1,5-Disubstituted indazol-3-ols | 5-Lipoxygenase | 44 nM | Inflammation | [15] |

| 4-amino-1,2,3-triazole core | Indoleamine 2,3-dioxygenase (IDO1) | Potent Inhibition | Oncology | [16] |

| Tacrine-based derivatives | AChE and BChE | 3.61 - 4.89 µM | Neurodegenerative | [16] |

Conclusion and Future Directions

The structural motif of this compound, embedded within the well-validated therapeutic scaffold of indazolones, presents a compelling case for its investigation as a novel therapeutic agent. The evidence strongly suggests that its most promising potential lies in the fields of oncology, inflammation, and neurodegenerative diseases. The key to unlocking its therapeutic value will be a systematic and rigorous evaluation of its activity against the high-priority targets identified in this guide, including a range of protein kinases, inflammatory mediators, and enzymes involved in neurodegeneration. The experimental workflows provided herein offer a robust framework for such an investigation. Future research should focus on a comprehensive in vitro profiling of this compound, followed by in vivo studies in relevant disease models to establish its efficacy and safety profile.

References

-

Cerecetto, H., Gerpe, A., González, M., Arán, V. J., & Ochoa de Ocáriz, C. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(10), 869–878. [Link]

-

Liu, Q., Liu, X., Li, Y., & Liu, H. (2020). Construction of Diversified Penta‐Spiro‐Heterocyclic and Fused‐Heterocyclic Frameworks with Potent Antitumor Activity. Chemistry – An Asian Journal, 15(19), 3056-3060. [Link]

-

Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. [Link]

-

Request PDF. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]

-

Tse, E., Butner, L., Huang, Y., & Hall, I. H. (1996). The anti-inflammatory activity of N-substituted indazolones in mice. Archiv der Pharmazie, 329(1), 35–40. [Link]

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Current Medicinal Chemistry, 29. [Link]

-

Pal, D., & Sahu, P. (2022). Importance of Indazole against Neurological Disorders. Current topics in medicinal chemistry, 22(14), 1136–1151. [Link]

-

Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current topics in medicinal chemistry, 21(5), 363–376. [Link]

-

Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. (n.d.). R Discovery. [Link]

-

Wang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15949-15958. [Link]

-

Zhu, J. S., Kraemer, N., Li, C. J., Haddadin, M. J., & Kurth, M. J. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of organic chemistry, 83(24), 15493–15498. [Link]

-

Ntie-Kang, F., et al. (2024). Computer-aided design, synthesis, and biological evaluation of 4-chloro-N-(2-oxo-3-(2-pyridin-4-yl)hydrazineylidene)indolin-5-yl)benzamide and 1-(4-bromobenzyl)-5-indoline-2,3-dione against SARS-CoV-2 spike/ACE2. The Microbe, 4, 100143. [Link]

-

Zhu, J. S., Kraemer, N., Li, C. J., Haddadin, M. J., & Kurth, M. J. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(24), 15493-15498. [Link]

-

Abouzid, K. A., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of pharmacal research, 26(1), 1–8. [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). International Journal of Molecular Sciences, 24(13), 10881. [Link]

-

Geronikaki, A., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(7), 1646. [Link]

-

Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(9), 6240-6262. [Link]

-

Khlebnikova, T. S., et al. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Russian Journal of General Chemistry, 93(2), 268-277. [Link]

-

Fang, J. Y., et al. (2019). Cutaneous delivery of [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, an indole-3-carbinol derivative, mitigates psoriasiform lesion by blocking MAPK/NF-κB/AP-1 activation. Biomedicine & Pharmacotherapy, 119, 109398. [Link]

-

Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer's Disease Models. (2022). Oxidative Medicine and Cellular Longevity. [Link]

- Therapeutic indazoles. (2019).

-

Multicomponent reaction synthesis and evaluation of novel 3,4-dihydropyrazine[1,2-b]Indazole-1(2H)-one derivatives as inhibitors of pyroptosis and inflammation. (2025). Molecular Diversity. [Link]

-

Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of medicinal chemistry, 66(9), 6240–6262. [Link]

-

Musser, J. H., et al. (1988). 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. Journal of medicinal chemistry, 31(5), 910–915. [Link]

-

Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. (2019). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(4), 795-804. [Link]

-

New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. (2023). Pharmaceuticals, 16(12), 1712. [Link]

-

Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

Singh, N., et al. (2010). Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options. Current Neuropharmacology, 8(4), 300-310. [Link]

-

Clark, R. D., et al. (1994). 2,4-Dihydro-3H-1,2,4-triazol-3-ones as anticonvulsant agents. Journal of medicinal chemistry, 37(13), 2053–2059. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of Indazole against Neurological Disorders [ouci.dntb.gov.ua]

- 6. The anti-inflammatory activity of N-substituted indazolones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-chloro-1,2-dihydro-3H-indazol-3-one: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Indazolone Scaffold - A Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs.[1][2] The indazolone core, a ketone-containing variant of the indazole, retains this therapeutic potential and offers unique structural features for designing novel bioactive agents. This guide focuses specifically on the 4-chloro-1,2-dihydro-3H-indazol-3-one core, a halogenated analog with intriguing potential for modulation of various biological targets. The introduction of a chlorine atom at the 4-position of the indazolone ring system can significantly influence the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability, thereby impacting its pharmacokinetic profile and biological activity.[3]

This technical guide provides a comprehensive overview of the synthesis, structural derivatization, and biological significance of this compound and its analogs. It is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on this promising scaffold.

The this compound Core: Physicochemical Properties and Synthetic Strategies

The foundational core, this compound, possesses a unique set of physicochemical characteristics that make it an attractive starting point for medicinal chemistry campaigns. The electron-withdrawing nature of the chlorine atom at the 4-position influences the acidity of the N-H protons and the reactivity of the aromatic ring, opening up diverse avenues for chemical modification.

Synthesis of the Core Structure

A direct, high-yield synthesis of this compound is not extensively documented in publicly available literature. However, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted indazoles and their subsequent conversion to indazolones. A key strategy involves the synthesis of 4-chloro-1H-indazole as a precursor.

A practical approach to 4-chloro-1H-indazole starts from the readily available 2-methyl-3-chloroaniline. This method, detailed in the chemical literature, involves a diazotization reaction followed by in situ cyclization. The subsequent conversion of the 4-chloro-1H-indazole to the desired this compound can be achieved through oxidation, a common transformation for this class of compounds.

Below is a proposed synthetic workflow, amalgamating established chemical principles for the preparation of the core structure.

Diagram 1: Proposed Synthetic Pathway to this compound

A proposed two-step synthesis for the target indazolone core.

Alternative Photochemical Synthesis of Substituted Indazolones

A green and efficient photochemical method has been developed for the synthesis of various 1,2-dihydro-3H-indazol-3-ones from o-nitrobenzyl alcohols and primary amines.[2][4][5] This approach proceeds via the in situ generation of a reactive o-nitrosobenzaldehyde intermediate under mild, aqueous conditions at room temperature.[2][4][5] This methodology has been successfully applied to the synthesis of a 5-chloro-indazolone derivative, suggesting its applicability for the preparation of the 4-chloro analog, provided the corresponding (2-nitro-3-chlorophenyl)methanol is accessible.

Experimental Protocol: Photochemical Synthesis of 2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one [6]

This protocol for a related isomer illustrates a generalizable photochemical approach.

-

Reaction Setup: In a suitable quartz reaction vessel, combine (5-chloro-2-nitrophenyl)methanol (1.0 mmol), n-butylamine (2.5 mmol), and phosphate-buffered saline (PBS) solution (15 mL).

-

Irradiation: Irradiate the mixture using a commercial photoreactor equipped with broad-spectrum UV lamps (e.g., 3 x 18 W bulbs emitting above 365 nm) for 24 hours at 30 °C. Maintain the temperature with air cooling.

-

Workup: After 24 hours, transfer the reaction mixture to a separatory funnel containing 1 M HCl (30 mL). Extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired indazolone.

Characterization Data for 2-Butyl-5-chloro-1,2-dihydro-3H-indazol-3-one: [6]

-

Appearance: Tan solid

-

Melting Point: 172–174 °C

-

¹H NMR (400 MHz, CDCl₃) δ: 7.84 (s, 1H), 7.76 (s, 1H), 7.53–7.40 (m, 1H), 7.15 (d, J = 8.6 Hz, 1H), 3.87 (t, J = 7.3 Hz, 2H), 1.73 (q, J = 7.4 Hz, 2H), 1.34 (p, J = 7.4 Hz, 2H), 0.92 (t, J = 7.3 Hz, 3H).

-

¹³C{¹H} NMR (101 MHz, CDCl₃) δ: 161.2, 144.8, 132.0, 128.1, 123.3, 120.4, 113.6, 44.2, 30.3, 19.9, 13.6.

-

HRMS (Orbitrap): Calculated for [C₁₁H₁₄ClN₂O + H]⁺, 225.0789; found, 225.0784.

Structural Analogs and Derivatives: Expanding the Chemical Space

The this compound core offers several points for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. The primary sites for derivatization are the N1 and N2 positions of the indazolone ring and the remaining positions on the benzene ring, although the latter often requires starting from appropriately substituted precursors.

Diagram 2: Key Derivatization Points of the 4-chloro-indazolone Core

Primary sites for chemical modification of the core scaffold.

N-Substituted Derivatives

Alkylation, arylation, and acylation at the N1 and N2 positions are the most common strategies for generating analogs. The choice of substituent can profoundly impact the compound's biological activity by influencing its binding to target proteins, solubility, and metabolic stability.

For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, the nature of the N1-substituent was critical for potency. N1-meta-substituted benzyl groups bearing an α-amino-3-[(methylamino)acyl] group were found to be the most potent.[7] While this study focused on a different indazole scaffold, it highlights the importance of exploring diverse and functionalized substituents at the N1 position.

Multi-Kinase Inhibitor Analogs

A notable example of a derivative containing a 4-chloroindazole moiety is N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea. This compound has been identified as a multi-kinase inhibitor, targeting c-Kit, PDGFRβ, and FLT3.[1] This demonstrates the potential of the 4-chloro-indazole scaffold in the design of anti-cancer agents.

Biological Activities and Structure-Activity Relationships (SAR)

The indazole and indazolone scaffolds are associated with a wide array of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The introduction of a chlorine atom at the 4-position can modulate these activities, and understanding the structure-activity relationships (SAR) is crucial for optimizing lead compounds.

Anti-cancer Activity

As mentioned, a 4-chloroindazole derivative has shown potent multi-kinase inhibitory activity.[1] Kinase inhibition is a well-established strategy in cancer therapy, and the data for this compound suggests that the 4-chloroindazole core can be a valuable component in the design of new kinase inhibitors.

Table 1: Kinase Inhibitory Activity of a 4-chloroindazole Derivative [1]

| Compound | Target Kinase | Kd (nM) |

| N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea | c-Kit | 68.5 ± 9.5 |

| PDGFRβ | 140 ± 0 | |

| FLT3 | 375 ± 15.3 |

Antileishmanial Activity

A series of 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity. While the substitution pattern differs from the primary topic of this guide, these findings are valuable for understanding the potential of chloro-substituted indazoles as anti-infective agents. Several of these compounds exhibited potent activity against Leishmania infantum.

Table 2: Antileishmanial Activity of Selected 3-chloro-6-nitro-1H-indazole Derivatives against L. infantum

| Compound ID | R Group on Isoxazoline Ring | IC₅₀ (µM) |

| 4 | 4-chlorophenyl | 5.53 |

| 5 | 2,4-dichlorophenyl | 4 |

| 11 | 4-methoxyphenyl | 6 |

These results indicate that the presence of a chlorine atom on the indazole ring is compatible with potent antiprotozoal activity. Further exploration of 4-chloro-indazolone derivatives in this therapeutic area is warranted.

General SAR Insights for Halogenated Indazoles

-

Position of Halogen: The position of the halogen atom on the indazole ring can significantly impact biological activity. In the context of CCR4 antagonists, electron-donating groups like methoxy or hydroxyl at the C4 position were found to be more potent than analogs with substituents at C5, C6, or C7.[7] This suggests that the electronic properties of the substituent at C4 are critical. A chlorine atom, being electron-withdrawing, would be expected to confer different properties and potentially target different biological macromolecules.

-

N-Substituents: As discussed, the substituents at the N1 and N2 positions are key determinants of activity. Large, functionalized groups are often well-tolerated and can be used to fine-tune the compound's properties.

-

Synergistic Effects: The combination of a chloro-substituted indazole core with other pharmacophores can lead to synergistic effects, as seen in the multi-kinase inhibitor which also contains a substituted urea moiety.

Future Directions and Therapeutic Potential

The this compound scaffold holds considerable promise for the development of novel therapeutics. The synthetic accessibility of the core, coupled with the numerous possibilities for derivatization, makes it an attractive starting point for drug discovery programs.

Key areas for future research include:

-

Systematic SAR Studies: A systematic exploration of substituents at the N1 and N2 positions of the 4-chloro-indazolone core is needed to build a comprehensive SAR profile for various biological targets.

-

Exploration of Diverse Therapeutic Areas: While anti-cancer and anti-infective activities have been hinted at for related compounds, the 4-chloro-indazolone scaffold should be screened against a broader range of targets, including those involved in inflammatory and neurological disorders.

-

Computational Modeling: Molecular docking and other computational techniques can be employed to guide the design of new analogs with improved potency and selectivity for specific targets.

-

Pharmacokinetic Profiling: Early assessment of the ADME (absorption, distribution, metabolism, and excretion) properties of new derivatives is crucial for identifying candidates with favorable drug-like properties.

References

-

Gadekallu, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4984. [Link]

-

El-Ghozlani, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39329-39340. [Link]

- US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl). (1992).

- WO2019046467A1 - Therapeutic indazoles. (2019).

-

Wang, T., et al. (2015). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Bioorganic & Medicinal Chemistry Letters, 25(21), 4842-4847. [Link]

-

ResearchGate. (n.d.). The structure-activity relationship (SAR) of AQ and new synthetic compounds. [Link]

- WO2009106980A2 - Indazole derivatives. (2009).

-

Zhu, J. S., et al. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(24), 15493-15498. [Link]

-

Organic Chemistry Portal. (n.d.). Indazolone synthesis. [Link]

-

Zhu, J. S., et al. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. Journal of Organic Chemistry, 83(24), 15493-15498. [Link]

-

Smith, M. B. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(9), 7597-7607. [Link]

- EP0358903A2 - Indazole-3-carboxylic acid derivatives. (1990).

-

Organic Chemistry Portal. (n.d.). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. [Link]

-

Zhu, J. S., et al. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(24), 15493–15498. [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

National Center for Biotechnology Information. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. [Link]

-

PubMed. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. [Link]

-

PubMed. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]

-

ResearchGate. (2015). One-Pot Synthesis of the Indole Derivative 4-Chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide (Indapamide). [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

ResearchGate. (2024). Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities. [Link]

-

MDPI. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

-

National Center for Biotechnology Information. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. urc.ucdavis.edu [urc.ucdavis.edu]

- 4. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature [organic-chemistry.org]

- 5. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]

- 6. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 4-chloro-1,2-dihydro-3H-indazol-3-one Interactions

Foreword: The Rationale for a Computational Approach

In modern drug discovery, the journey from a promising chemical entity to a clinical candidate is both arduous and resource-intensive. The indazolone scaffold and its derivatives have garnered significant attention due to their diverse and potent biological activities, including antiviral, antibacterial, antihyperglycemic, and antitumor properties.[1][2] The subject of this guide, 4-chloro-1,2-dihydro-3H-indazol-3-one, represents a specific analogue within this promising class. While extensive experimental data on this particular molecule may be nascent, the power of in silico modeling allows us to proactively investigate its potential interactions with biological targets, predict its binding affinity, and understand its dynamic behavior at an atomic level.